molecular formula C20H23BN2O5S B8131682 5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8131682
M. Wt: 414.3 g/mol
InChI Key: CMANEPDBEPMSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound known for its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step reaction process. The initial step may include the preparation of intermediate compounds, followed by reactions such as sulfonylation, methoxylation, and boronation. Each step requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and utilizing efficient purification techniques. Automation and continuous processing methods may be employed to enhance productivity and consistency in the production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions to form different oxidative products.

  • Reduction: It can also undergo reduction reactions, where the functional groups are reduced to form simpler compounds.

  • Substitution: The compound is reactive in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidation Reactions: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution Reactions: Conditions vary depending on the substituent groups, but common reagents include nucleophiles and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

  • Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to specific biological effects. Its structural features allow it to bind selectively to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the phenylsulfonyl and boronate groups.

  • 1-Phenylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Similar but without the methoxy group.

Uniqueness

The uniqueness of 5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine lies in its combined functional groups, which provide a distinct set of chemical and biological properties

Properties

IUPAC Name

1-(benzenesulfonyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BN2O5S/c1-19(2)20(3,4)28-21(27-19)17-13-23(18-16(17)11-14(26-5)12-22-18)29(24,25)15-9-7-6-8-10-15/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMANEPDBEPMSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.